(R)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol
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Overview
Description
®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is a chiral compound featuring a pyridine ring and an imidazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol typically involves the following steps:
Formation of the Imidazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it useful in the study of biological pathways.
Medicine
In medicinal chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The pyridine and imidazoline moieties can bind to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol: The enantiomer of the compound, with similar but distinct biological activities.
2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazole: Lacks the methanol group, resulting in different chemical properties.
2-(Pyridin-2-YL)-1H-imidazole: A structurally related compound with a different ring system.
Uniqueness
®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and imidazoline moieties. This combination allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
(R)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is a novel organic compound that features a pyridine ring and a 4,5-dihydro-1H-imidazole moiety. Its unique structural characteristics, including a hydroxymethyl group, suggest potential for significant biological activity. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C9H10N4O |
Molecular Weight | 178.20 g/mol |
Functional Groups | Pyridine, Imidazole, Hydroxymethyl |
The presence of the hydroxymethyl group is particularly noteworthy as it may influence the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
A comparative analysis of related compounds reveals:
Compound Name | Biological Activity | Unique Aspect |
---|---|---|
1-(Pyridin-2-YL)-4,5-dihydro-1H-imidazole | Antimicrobial | Lacks hydroxymethyl group |
2-(Pyridin-3-YL)-4,5-dihydro-1H-imidazole | Anticancer | Different substitution on pyridine |
3-(Pyridin-2-YL)-imidazo[1,2-a]pyridine | Neuroprotective | Fused ring system enhances stability |
These findings suggest that this compound could potentially exhibit similar or enhanced antimicrobial properties due to its unique structural features.
Anticancer Activity
The compound's potential anticancer effects have been explored in several studies. Similar imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, imidazolium salts have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies
A notable study involved testing the compound against specific cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action was hypothesized to involve the induction of oxidative stress and modulation of apoptotic pathways.
Neuroprotective Effects
Emerging research also highlights potential neuroprotective properties of this compound. Compounds with similar structures have been shown to protect neuronal cells against oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[(5R)-2-pyridin-2-yl-4,5-dihydro-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H11N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-4,7,13H,5-6H2,(H,11,12)/t7-/m1/s1 |
InChI Key |
PFHSXCQGEWIDJW-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](NC(=N1)C2=CC=CC=N2)CO |
Canonical SMILES |
C1C(NC(=N1)C2=CC=CC=N2)CO |
Origin of Product |
United States |
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